molecular formula C13H13F2N3O3 B587666 (alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3 CAS No. 1329610-75-4

(alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3

Cat. No. B587666
CAS RN: 1329610-75-4
M. Wt: 300.28
InChI Key: QUOMTGYGYQRSMC-JSFBOPGTSA-N
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Description

Intermediate in the preparation of Albaconazole.

Scientific Research Applications

  • Antifungal Activity :

    • The compound and its stereoisomers have been synthesized and evaluated for their antifungal activity. Notably, the thiol (2R,3R)-7, a stereoisomer of the compound, demonstrated extremely potent antifungal activity both in vitro and in vivo (Tasaka et al., 1993).
  • Synthesis Routes :

    • Various synthesis methods have been developed for this compound and its isomers. For instance, the optically active oxirane (2R,3S)-6, an intermediate in the synthesis, has been synthesized from methyl (R)-lactate via a stereocontrolled process (Tasaka et al., 1993).
    • Another study outlines the synthesis of the hypermodified nucleoside of rat liver phenylalanine transfer ribonucleic Acid, which includes the synthesis of a similar compound (Itaya & Kanai, 2002).
  • Bio-Activity in Medical Conditions :

    • The compound's structural features, including stereochemistry, significantly influence its bioactivity. It has been studied in the context of beta(3)-adrenoceptor agonists and inverse agonists, indicating potential applications in treating conditions like obesity, diabetes, and heart failure (Perrone et al., 2008).
  • Process Development for Related Compounds :

    • The development of synthetic processes for compounds closely related to (alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3 has been explored, indicating its relevance in pharmaceutical manufacturing (Butters et al., 2001).

properties

IUPAC Name

(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)-2-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O3/c1-8(12(19)20)13(21,5-18-7-16-6-17-18)10-3-2-9(14)4-11(10)15/h2-4,6-8,21H,5H2,1H3,(H,19,20)/t8-,13+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOMTGYGYQRSMC-JSFBOPGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)O)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3
Reactant of Route 2
(alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3
Reactant of Route 3
(alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3
Reactant of Route 4
(alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3
Reactant of Route 5
(alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3
Reactant of Route 6
(alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic Acid-d3

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